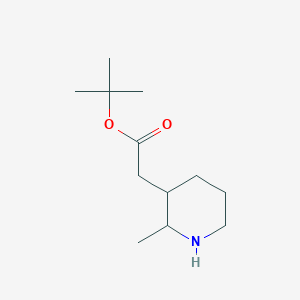

Ethyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azetidines, a core structure in the compound, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazine-2-carbonyl group attached to an azetidine-3-carbonyl group, which is further attached to a piperazine-1-carboxylate group.Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction, specifically the aza Paternò–Büchi reaction, is a key reaction involved in the synthesis of this compound . This reaction is efficient for synthesizing functionalized azetidines, a core structure in the compound .Scientific Research Applications

Synthesis and Biological Activity

The compound has been involved in the synthesis of novel fluoroquinolones, specifically designed and evaluated for their in vivo activity against Mycobacterium tuberculosis. These compounds demonstrated comparable activity to sparfloxacin, a known therapeutic agent, suggesting potential applications in tuberculosis treatment (Shindikar & Viswanathan, 2005).

Chemical Transformation and Derivative Synthesis

Research has explored the transformation of similar compounds into various heterocyclic derivatives, indicating a wide range of chemical reactivity and potential for creating diverse bioactive molecules. For instance, ethyl esters of coumarin derivatives were reacted with aromatic aldehydes and other reagents, yielding a variety of annelated coumarin derivatives (Mohammed, 2010). Additionally, ethyl 1,2-diaminoazulene-3-carboxylate was used to synthesize azulene derivatives condensed with nitrogen-containing heterocycles (Nozoe, Asao, & Kobayashi, 1973), further exemplifying the synthetic versatility of similar compounds.

Applications in Antimicrobial Studies

Some derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity, suggesting potential pharmaceutical applications. For instance, a series of 1,2,4-triazol-3-one derivatives were synthesized and screened for their antimicrobial activity, showing good activity against several microorganisms compared to ampicillin, a standard antibiotic (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Heterocyclic Compound Synthesis

The reactivity of similar compounds with various reagents has been explored to synthesize different heterocyclic compounds, highlighting their utility in producing biologically significant molecules. For example, reactions involving ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates led to the formation of various diazanaphthalene, pyrazole, isoxazolo[3,4-b]pyridine, and other heterocyclic derivatives (Harb, Hesien, Metwally, & Elnagdi, 1989).

Mechanism of Action

Target of Action

It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is synthesized via the aza paternò–büchi reaction , which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

It is known that similar compounds have been designed and synthesized for their anti-tubercular activity , suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.

Pharmacokinetics

It is known that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Action Environment

The synthesis of azetidines via the aza paternò–büchi reaction is known to be influenced by various factors, including the nature of the imine and alkene components and the reaction conditions .

Properties

IUPAC Name |

ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-2-25-16(24)20-7-5-19(6-8-20)14(22)12-10-21(11-12)15(23)13-9-17-3-4-18-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIFPGBRWQXGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)

![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)

![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)

![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)